3-butyl-1-methyl-1H-pyrazol-4-amine
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Overview
Description
3-butyl-1-methyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-1-methyl-1H-pyrazol-4-amine typically involves the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization. One common method includes the reaction of 3-butyl-1-methyl-1H-pyrazole with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis approach, which simplifies the process and reduces the need for multiple purification steps. This method involves the use of solvent-free conditions and reductive amination techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-butyl-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-butyl-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-butyl-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 3-tert-Butyl-1-(1-methyl-4-piperidinyl)-1H-pyrazol-5-amine
- 1-Butyl-4-methyl-1H-pyrazol-5-amine
Uniqueness
3-butyl-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl and methyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H15N3 |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-butyl-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H15N3/c1-3-4-5-8-7(9)6-11(2)10-8/h6H,3-5,9H2,1-2H3 |
InChI Key |
PHWYPHBPAFAEJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN(C=C1N)C |
Origin of Product |
United States |
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